molecular formula C28H25FN2O5S B10894331 2-[(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10894331
M. Wt: 520.6 g/mol
InChI Key: SXHZDKCBQZMXFA-MFKUBSTISA-N
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Description

2-[5-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a thiazolidine ring, a fluorobenzyl group, and an ethoxy group

Preparation Methods

The synthesis of 2-[5-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves the condensation of appropriate thiazolidine derivatives with substituted benzaldehydes under controlled conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid to facilitate the process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[5-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar compounds to 2-[5-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE include other thiazolidine derivatives and benzyl-substituted compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C28H25FN2O5S

Molecular Weight

520.6 g/mol

IUPAC Name

2-[(5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C28H25FN2O5S/c1-3-35-24-14-20(8-13-23(24)36-17-19-6-9-21(29)10-7-19)15-25-27(33)31(28(34)37-25)16-26(32)30-22-11-4-18(2)5-12-22/h4-15H,3,16-17H2,1-2H3,(H,30,32)/b25-15+

InChI Key

SXHZDKCBQZMXFA-MFKUBSTISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC4=CC=C(C=C4)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC4=CC=C(C=C4)F

Origin of Product

United States

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